1-(4-Amino-1h-pyrazol-1-yl)-3-(diethylamino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Amino-1h-pyrazol-1-yl)-3-(diethylamino)propan-2-ol is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-1h-pyrazol-1-yl)-3-(diethylamino)propan-2-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced through nucleophilic substitution reactions.
Attachment of the diethylamino group: This step involves the reaction of the intermediate compound with diethylamine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Amino-1h-pyrazol-1-yl)-3-(diethylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and diethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential use in drug development due to its biological activity.
Industry: Could be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 1-(4-Amino-1h-pyrazol-1-yl)-3-(diethylamino)propan-2-ol would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor binding: It may act as an agonist or antagonist at certain receptors.
Pathway modulation: The compound could modulate signaling pathways involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Amino-1h-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol
- 1-(4-Amino-1h-pyrazol-1-yl)-3-(methylamino)propan-2-ol
- 1-(4-Amino-1h-pyrazol-1-yl)-3-(ethylamino)propan-2-ol
Uniqueness
1-(4-Amino-1h-pyrazol-1-yl)-3-(diethylamino)propan-2-ol is unique due to the presence of both amino and diethylamino groups, which may confer distinct chemical and biological properties compared to its analogs. These differences can influence its reactivity, solubility, and interactions with biological targets.
Eigenschaften
Molekularformel |
C10H20N4O |
---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
1-(4-aminopyrazol-1-yl)-3-(diethylamino)propan-2-ol |
InChI |
InChI=1S/C10H20N4O/c1-3-13(4-2)7-10(15)8-14-6-9(11)5-12-14/h5-6,10,15H,3-4,7-8,11H2,1-2H3 |
InChI-Schlüssel |
DCLKEENLCMWQJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(CN1C=C(C=N1)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.